b-Nicotinamide-d4 Mononucleotide (d4-major)

Description

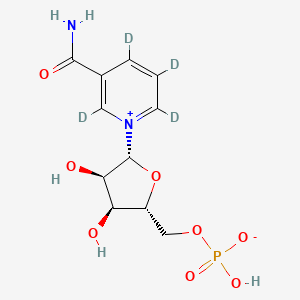

β-Nicotinamide-d4 Mononucleotide (d4-major) is a stable isotope-labeled derivative of β-nicotinamide mononucleotide (NMN), where four hydrogen atoms are replaced with deuterium (²H) at specific positions on the pyridinium ring. This modification results in a molecular formula of C11D4H11N2O8P and a molecular weight of 338.244 g/mol . The compound is characterized by high purity (>95% via HPLC) and is primarily utilized in analytical and biochemical research, particularly in metabolic studies requiring precise tracking via mass spectrometry (MS) . Its deuterium labeling enables distinct isotopic signatures, enhancing accuracy in quantifying NMN uptake, distribution, and conversion to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and cellular energy metabolism .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15N2O8P |

|---|---|

Molecular Weight |

338.24 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1/i1D,2D,3D,4D |

InChI Key |

DAYLJWODMCOQEW-GWWLUTCMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)[2H])C(=O)N)[2H] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

β-Nicotinamide-d4 Mononucleotide (d4-major) displays distinct physical and chemical properties that differentiate it from its non-deuterated counterpart while maintaining similar biological activity.

Table 1: Physicochemical Properties of β-Nicotinamide-d4 Mononucleotide (d4-major)

Structural Characteristics

The structure of β-Nicotinamide-d4 Mononucleotide features deuterium atoms specifically incorporated at positions 2, 4, 5, and 6 of the pyridine ring in the nicotinamide moiety. This selective deuteration creates a mass-shifted compound while maintaining the critical structural features required for biological recognition and activity.

The IUPAC name for this compound is [(2R,3S,4R,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuterio-pyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate. The compound consists of three primary structural components: a tetradeuterated nicotinamide ring, a ribose sugar, and a phosphate group.

Synthesis Methods

Preparation of Deuterated Nicotinamide Precursor

The synthesis of β-Nicotinamide-d4 Mononucleotide begins with obtaining highly deuterated nicotinamide (Nicotinamide-2,4,5,6-d4). This precursor can be either commercially sourced or prepared through laboratory deuteration processes.

Laboratory Preparation Methods

For laboratory-scale preparation of Nicotinamide-2,4,5,6-d4, several methods have been documented:

Photocatalytic Deuteration: This method utilizes semiconductors such as CdSe as photocatalysts to facilitate deuterium incorporation using D2O as the deuterium source. Under irradiation (>420 nm), deuterium radicals are generated that can couple with aryl radical anions to form deuterated products.

High-Temperature Dilute Acid (HTDA) Method: This approach has been employed for preparing various deuterated compounds, including pyridine derivatives. The method involves heating the substrate with D2O in the presence of acidic catalysts to facilitate hydrogen-deuterium exchange.

Chemical Synthesis Pathway

Based on published methods for β-NMN synthesis, the following modified approach can be employed for the preparation of β-Nicotinamide-d4 Mononucleotide:

Complete Synthetic Route

The chemical synthesis of β-Nicotinamide-d4 Mononucleotide can be accomplished through a multi-step process adapted from established methods for non-deuterated β-NMN:

Table 2: Synthetic Route for β-Nicotinamide-d4 Mononucleotide

| Step | Process | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Silanization of Deuterated Nicotinamide | Nicotinamide-d4, Hexamethyldisilazane, Ammonium sulfate | 117-125°C, 6-8h | >95% |

| 2 | Ribosylation | Step 1 product, Tetraacetyl ribose, Tin tetrachloride, Dichloromethane | 50-55°C, 1.5h | >90% |

| 3 | Deprotection | Step 2 product, Methanol, n-propylamine | -5°C to -8°C, 20-22h | >90% |

| 4 | Phosphorylation | Step 3 product, Trimethyl phosphate, Phosphorus oxychloride | 0°C, 10-12h | >85% |

| 5 | Purification | Ion-exchange chromatography | pH 6, 5% CF3COOH elution | >80% |

Detailed Procedure

Step 1: Silanization of Deuterated Nicotinamide

In a reaction vessel, 60g of Nicotinamide-2,4,5,6-d4 is combined with 500mL of hexamethyldisilazane and 3.3g of ammonium sulfate. The mixture is stirred for 5 minutes, heated to 117-125°C, and refluxed for 6-8 hours to obtain silanized and protected deuterated nicotinamide.

Step 2: Condensation with Tetraacetyl Ribose

To the reaction vessel containing the silanized nicotinamide-d4, 500mL of dichloromethane and 160g of tetraacetyl ribose are added, followed by 70mL of tin tetrachloride. The mixture is heated to 50-55°C and reacted for 1.5 hours. After cooling to 0°C, 20mL of methanol is added and the reaction is continued for 30-45 minutes to form the deuterated nicotinamide triacetyl nucleoside.

Step 3: Deacetylation

1000mL of methanol is added to the reaction mixture, which is then cooled to -5°C to -8°C. After adding 60mL of n-propylamine, the reaction proceeds for 20-22 hours to produce deuterated nicotinamide riboside.

Step 4: Phosphorylation

300mL of trimethyl phosphate is added to the reaction vessel containing deuterated nicotinamide riboside. The mixture is cooled to 0°C, and 26.8mL of phosphorus oxychloride is added under nitrogen protection. The reaction is maintained at constant temperature for 10-12 hours to generate β-Nicotinamide-d4 Mononucleotide.

Step 5: Purification

The reaction solution is poured into rapidly stirred ice water and neutralized to pH 6 using 6mol/L sodium hydroxide solution. The solution is applied to Dowex-2 ion exchange resin, washed with water, and eluted with 5% trifluoroacetic acid. The chromatographic fractions containing the product are collected and dried to obtain purified β-Nicotinamide-d4 Mononucleotide.

Alternative Synthesis Methods

Enzymatic Synthesis

Enzymatic approaches offer potential advantages in stereospecificity and milder reaction conditions:

Nicotinamide Phosphoribosyltransferase (Nampt) Method : This enzyme catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to deuterated nicotinamide, forming β-Nicotinamide-d4 Mononucleotide directly. The reaction typically requires:

Combined Enzymatic Approach : This method involves sequential enzymatic reactions:

- Conversion of nicotinamide-d4 to nicotinamide riboside-d4 using purine nucleoside phosphorylase

- Phosphorylation of nicotinamide riboside-d4 using nicotinamide riboside kinase (NRK1/2)

Biosynthetic Methods

Microbial production systems represent an emerging approach for synthesizing β-Nicotinamide-d4 Mononucleotide:

Engineered Bacillus subtilis : Based on research with non-deuterated NMN, engineered strains of B. subtilis WB600 overexpressing genes involved in NMN biosynthesis (PncB, NadE, and PnuC) can be adapted for deuterated variant production. The process would involve cultivating these engineered strains in media supplemented with Nicotinamide-2,4,5,6-d4.

Fermentation Parameters : The optimal conditions for biosynthetic production based on non-deuterated analogs include:

- Temperature: 37°C

- pH: 7.0-7.2

- Dissolved oxygen: 30%

- Glucose feeding strategy: Fed-batch with controlled glucose addition

Table 3: Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Typical Yield | Isotopic Purity |

|---|---|---|---|---|

| Chemical Synthesis | Scalable, well-established | Harsh conditions, multiple steps | 80-88% | >95% |

| Enzymatic Synthesis | Mild conditions, high stereoselectivity | Expensive enzymes, sensitive to conditions | 70-80% | >98% |

| Biosynthetic Method | Single-step conversion, renewable | Lower titers, complex purification | 50-70% | >90% |

Analytical Characterization

Spectroscopic Analysis

Multiple analytical techniques are employed to characterize β-Nicotinamide-d4 Mononucleotide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about structure and deuterium incorporation:

- 1H-NMR : Confirms deuterium incorporation by showing the absence of proton signals at positions 2, 4, 5, and 6 of the pyridine ring.

- 13C-NMR : Reveals characteristic carbon shifts and coupling patterns with deuterium.

- 31P-NMR : Confirms the presence and environment of the phosphate group.

Mass Spectrometry

Mass spectrometric analysis verifies molecular weight and isotopic distribution:

- ESI-MS : Shows the molecular ion peak at m/z 338.0817 [M+H]+, confirming the incorporation of four deuterium atoms.

- LC-MS/MS : Provides fragmentation patterns characteristic of the deuterated compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary method for purity assessment:

- Analytical HPLC : Typically employs C18 reverse-phase columns with gradient elution using buffer/acetonitrile mobile phases and UV detection at 260 nm.

- Ion-Exchange Chromatography : Used for both purification and analysis of the phosphorylated compound.

Quality Control Parameters

Standard quality specifications for β-Nicotinamide-d4 Mononucleotide include:

Table 4: Quality Control Specifications

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Appearance | White powder | Visual inspection |

| Purity | >95% | HPLC |

| Deuterium Incorporation | >95% | NMR, MS |

| Identity | Matches reference | NMR, MS |

| Water Content | ≤5.0% | Karl Fischer titration |

| Residual Solvents | According to ICH guidelines | GC-MS |

| Bacterial Endotoxins | <5 EU/mg | LAL test |

| Bioburden | <10 CFU/g | USP <61> |

Applications in Research

β-Nicotinamide-d4 Mononucleotide serves several critical functions in biochemical and pharmaceutical research:

Analytical Applications

The deuterated compound functions as an internal standard for quantitative analysis in mass spectrometry, enabling accurate measurement of endogenous NMN levels in biological samples. The mass shift of +4 Da provides clear separation from the non-labeled compound in mass spectra, minimizing isotopic overlap.

Metabolic Studies

In metabolic studies, β-Nicotinamide-d4 Mononucleotide serves as a tracer to investigate:

Base Exchange Studies

Recent research has utilized β-Nicotinamide-d4 Mononucleotide to investigate novel metabolic reactions, including the CD38-mediated base exchange reaction where the nicotinamide moiety is exchanged with nicotinic acid to yield nicotinic acid mononucleotide (NaMN).

Chemical Reactions Analysis

Types of Reactions: b-Nicotinamide-d4 Mononucleotide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated nicotinamide adenine dinucleotide (NAD+).

Reduction: It can be reduced to form deuterated nicotinamide adenine dinucleotide phosphate (NADPH).

Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products:

Oxidation: Deuterated NAD+.

Reduction: Deuterated NADPH.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: b-Nicotinamide-d4 Mononucleotide is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is utilized to investigate metabolic pathways involving NAD+ and NADPH. It helps in understanding the role of these coenzymes in cellular processes such as energy production and redox reactions .

Medicine: The compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its deuterium labeling provides insights into the metabolic fate of therapeutic agents .

Industry: In the industrial sector, b-Nicotinamide-d4 Mononucleotide is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .

Mechanism of Action

b-Nicotinamide-d4 Mononucleotide exerts its effects by participating in the biosynthesis of NAD+ and NADPH. These coenzymes play vital roles in cellular metabolism, including:

Energy Production: NAD+ is involved in the oxidation of glucose and fatty acids, leading to the production of adenosine triphosphate (ATP).

Redox Reactions: NADPH acts as a reducing agent in various biosynthetic pathways and antioxidant defense mechanisms.

The deuterium labeling allows researchers to trace the metabolic pathways and interactions of these coenzymes, providing valuable insights into their biological functions .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- d4-major in Metabolic Studies : Used to elucidate NMN uptake kinetics in murine models, revealing tissue-specific NAD+ enhancement patterns .

- Standard NMN : Clinical trials demonstrate that NMN supplementation (250–500 mg/day) elevates NAD+ levels in humans, improving insulin sensitivity and mitochondrial function .

- NR vs. NMN : A 2024 pilot study found NR more effective than NMN in boosting NAD+ in skeletal muscle, though NMN showed superior effects in hepatic tissues .

Biological Activity

β-Nicotinamide-d4 Mononucleotide (d4-major) is a deuterated form of β-nicotinamide mononucleotide (NMN), a nucleotide derived from ribose and nicotinamide. NMN has gained significant attention due to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in various biological processes including metabolism, DNA repair, and cellular signaling. The biological activity of d4-major is being investigated for its potential therapeutic applications, particularly in aging and metabolic disorders.

- NAD+ Biosynthesis : NMN serves as a direct precursor to NAD+, which is essential for energy metabolism and mitochondrial function. The conversion of NMN to NAD+ is facilitated by the enzyme nicotinamide adenine dinucleotide synthetase (NADS) .

- Cell Proliferation and Growth : Research indicates that NMN promotes cell proliferation and enhances hair follicle growth through mechanisms involving vascular endothelial growth factor (VEGF) expression and the Wnt/β-catenin signaling pathway .

- Antioxidant Properties : NMN has been shown to enhance the capacity to eliminate reactive oxygen species (ROS), which are implicated in cellular aging and various diseases .

- Inflammation Modulation : Studies suggest that NMN may downregulate inflammatory pathways, potentially providing benefits in age-related inflammatory conditions .

Efficacy and Safety

A randomized, double-blind, placebo-controlled trial involving 80 middle-aged adults evaluated the effects of oral NMN supplementation over 60 days. Key findings include:

- Increased NAD+ Levels : Significant increases in blood NAD+ concentrations were observed across all NMN-treated groups compared to placebo .

- Physical Performance : Participants receiving 600 mg or 900 mg doses demonstrated improved performance in a six-minute walking test, with statistically significant differences noted at both day 30 and day 60 .

- Safety Profile : No adverse events were reported, indicating that NMN supplementation is well tolerated at doses up to 900 mg daily .

Case Studies

- Aging Population : In older adults, NMN supplementation has been associated with improvements in muscle insulin sensitivity and signaling, suggesting potential benefits for metabolic health .

- Athletic Performance : A study on amateur athletes indicated that NMN supplementation improved aerobic capacity without affecting physical strength when combined with exercise regimens .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.